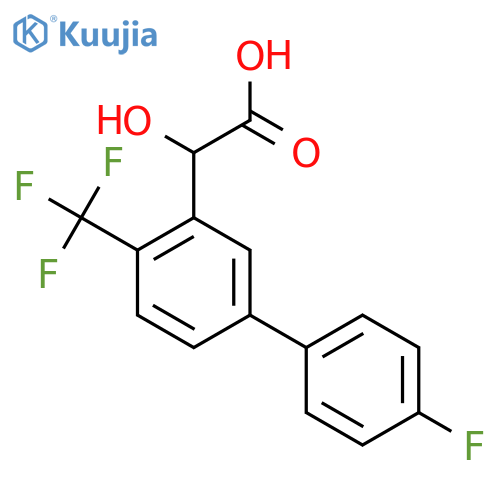

Cas no 1214348-70-5 (2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid)

2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid

-

- インチ: 1S/C15H10F4O3/c16-10-4-1-8(2-5-10)9-3-6-12(15(17,18)19)11(7-9)13(20)14(21)22/h1-7,13,20H,(H,21,22)

- InChIKey: UMFVIJYUORYAEE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(C2C=CC(=CC=2)F)=CC=1C(C(=O)O)O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 391

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 57.5

2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011002275-250mg |

2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid |

1214348-70-5 | 97% | 250mg |

$489.60 | 2023-09-04 | |

| Alichem | A011002275-1g |

2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid |

1214348-70-5 | 97% | 1g |

$1534.70 | 2023-09-04 | |

| Alichem | A011002275-500mg |

2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid |

1214348-70-5 | 97% | 500mg |

$790.55 | 2023-09-04 |

2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid 関連文献

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acidに関する追加情報

Compound CAS No. 1214348-70-5: 2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic Acid

The compound with CAS No. 1214348-70-5, known as 2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of biphenyl derivatives, which are widely studied for their unique electronic properties and structural versatility. The presence of a trifluoromethyl group and a fluoro substituent on the biphenyl ring introduces significant steric and electronic effects, making this compound a valuable candidate for advanced chemical studies.

Recent studies have highlighted the importance of biphenyl derivatives in drug discovery, particularly in the development of novel therapeutic agents targeting complex biological systems. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical properties for drug candidates. Additionally, the fluoro substituent contributes to both electronic modulation and bioavailability, making this compound a promising lead in medicinal chemistry.

The synthesis of this compound involves a series of sophisticated organic reactions, including Suzuki coupling reaction, which facilitates the formation of the biphenyl core. The introduction of the trifluoromethyl group is typically achieved through nucleophilic substitution or electrophilic fluorination methods, depending on the specific conditions required for optimal yield and purity. The hydroxyacetic acid moiety is introduced via a carefully controlled hydrolysis process, ensuring the stability of the final product.

In terms of applications, this compound has shown potential in several areas. In materials science, its unique electronic properties make it a candidate for advanced organic semiconductors and optoelectronic devices. In pharmacology, its structural features suggest potential as an inhibitor or modulator of specific protein targets, which could lead to innovative treatments for various diseases.

Recent research has also explored the use of this compound in green chemistry initiatives. Its synthesis pathway has been optimized to minimize waste and energy consumption, aligning with global efforts to promote sustainable chemical practices. Furthermore, its biodegradability has been assessed under controlled conditions, providing insights into its environmental impact.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses have provided detailed insights into its molecular structure, confirming the presence of all functional groups and their spatial arrangement.

In conclusion, the compound with CAS No. 1214348-70-5 represents a significant advancement in organic chemistry, offering diverse opportunities for research and application across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic and industrial settings.

1214348-70-5 (2-(4'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)-2-hydroxyacetic acid) 関連製品

- 1000571-87-8(<br>2-(2-Chloro-6-fluoro-4-trifluoromethylphenyl)-1,2-dihydro-5-phenyl-3H-1,2,4 -triazol-3-one)

- 1491215-13-4(3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid)

- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)

- 15253-37-9(L-Alanine,3-[(carboxymethyl)dithio]- (9CI))

- 1421482-43-0(N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide)

- 2460755-99-9(sodium 2-(1-fluorocyclobutyl)acetate)

- 2227780-20-1(rac-[(1R,3R)-3-(2-fluoropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine)

- 2098014-26-5((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)

- 1805539-99-4(4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde)

- 6646-52-2(6-(4-bromophenyl)-2H,3H,5H,6H-imidazo2,1-b1,3thiazole, oxalic acid)